molecular formula C11H7FN2S2 B14238347 Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- CAS No. 493046-83-6

Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-

Cat. No.: B14238347
CAS No.: 493046-83-6
M. Wt: 250.3 g/mol
InChI Key: VEVHMEJYDSKMFN-UHFFFAOYSA-N
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Description

Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- is a chemical compound with the molecular formula C11H7FN2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- typically involves the reaction of 4-phenyl-2-thiazolylthiol with fluoroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt essential biological processes, leading to the compound’s antimicrobial, antifungal, or anticancer effects. The exact molecular pathways involved may vary depending on the specific application and target organism .

Comparison with Similar Compounds

    Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.

    4-Phenyl-2-thiazolylthiol: A precursor in the synthesis of acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-.

    Fluoroacetonitrile: Another precursor used in the synthesis.

Uniqueness: Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- is unique due to the presence of both the fluoro and thiazolylthio groups, which confer distinct chemical and biological properties.

Properties

CAS No.

493046-83-6

Molecular Formula

C11H7FN2S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-fluoro-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C11H7FN2S2/c12-10(6-13)16-11-14-9(7-15-11)8-4-2-1-3-5-8/h1-5,7,10H

InChI Key

VEVHMEJYDSKMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SC(C#N)F

Origin of Product

United States

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